
Aflatoxina B1-13C17
Descripción general
Descripción
Aflatoxin B1-13C17 is a fully 13C-labelled version of Aflatoxin B1 . Aflatoxin B1 (AFB1) is a Class 1A carcinogen and a secondary metabolite of Aspergillus flavus and A. parasiticus .
Synthesis Analysis
Aflatoxin B1-13C17 is used as an internal standard for the quantification of AFB1 by GC- or LC-MS . It is also used in the determination of aflatoxin B1 in various samples like food grade gums, Pu-erh tea samples, animal feed, milk, milk-based infant formula, and feed samples by stable isotope dilution and liquid chromatography combined with tandem mass spectrometry (LC-MS/MS) .Molecular Structure Analysis
The empirical formula of Aflatoxin B1-13C17 is 13C17H12O6 . The molecular weight is 329.15 . The SMILES string and InChI are also provided .Chemical Reactions Analysis
Aflatoxin B1 (AFB1) mainly induces the transversion of G–>T in the third position of codon 249 of the p53 tumor suppressor gene, resulting in mutation .Physical and Chemical Properties Analysis
Aflatoxin B1-13C17 is an analytical standard with a concentration of 0.5 μg/mL in acetonitrile . It is suitable for HPLC and gas chromatography (GC) . It has a limited shelf life with the expiry date on the label . The storage temperature is -20°C .Aplicaciones Científicas De Investigación
1. Estándar Analítico para Pruebas de Seguridad Alimentaria La aflatoxina B1-13C17 se utiliza comúnmente como un estándar analítico para la determinación de aflatoxina B1 en varios productos alimenticios. Esto incluye pruebas en gomas de grado alimenticio, muestras de té Pu-erh, alimento para animales, leche, fórmula infantil a base de leche y muestras de alimentos. El compuesto se utiliza en la dilución isotópica estable y la cromatografía líquida combinada con espectrometría de masas en tándem (LC-MS/MS) para garantizar la cuantificación precisa de los niveles de aflatoxina B1 .
2. Estándar Interno para la Cuantificación en Investigación En la investigación científica, la this compound sirve como un estándar interno para la cuantificación de AFB1 por GC- o LC-MS. Esta aplicación es crucial en estudios que investigan los efectos genotóxicos de las micotoxinas como AFB1 que se encuentran en Aspergillus, que se sabe que inducen la formación de aductos de ADN y mutaciones asociadas con el carcinoma hepatocelular .
Avances en las Tecnologías de Detección de Aflatoxinas
El compuesto también está a la vanguardia de los recientes avances en las tecnologías de detección de aflatoxinas. La investigación está en curso para mejorar la sensibilidad, la estabilidad y la repetibilidad de los métodos de detección rápida que utilizan puntos cuánticos (QD) y otros materiales como puntos cuánticos de carbono (CQD) para aplicaciones ecológicas y de baja toxicidad .
Abordar los Problemas de Contaminación Global
La this compound es fundamental para abordar el grave problema mundial de la contaminación por AFB1 en productos agrícolas y alimentos. Su aplicación es particularmente importante en la detección de AFB1 en aceites comestibles, lo que es un problema frecuente en países y regiones subdesarrollados .
Mecanismo De Acción
Target of Action
The primary target of Aflatoxin B1-13C17 is the p53 tumor suppressor gene . This gene plays a crucial role in preventing cancer formation, thus it is often referred to as the “guardian of the genome”.
Mode of Action
Aflatoxin B1-13C17 interacts with its target by inducing a transversion mutation from guanine (G) to thymine (T) in the third position of codon 249 of the p53 tumor suppressor gene . This mutation can lead to the development of cancer.
Result of Action
The primary result of Aflatoxin B1-13C17 action is the induction of hepatocellular carcinoma , a type of liver cancer . This is due to the mutation in the p53 gene and the disruption of normal cell cycle regulation.
Action Environment
The action of Aflatoxin B1-13C17 can be influenced by various environmental factors. For instance, the presence of other mycotoxins or substances might affect its stability, bioavailability, and efficacy. Furthermore, the compound’s action can be influenced by the specific characteristics of the biological environment, such as pH, temperature, and the presence of other metabolites .
Safety and Hazards
When handling Aflatoxin B1-13C17, it is recommended to use it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes . It is also advised to avoid the formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .
Direcciones Futuras
Aflatoxin B1 pollution is one of the most critical issues of food safety and has been categorized as a group I carcinogen by the International Agency for Research on Cancer . Therefore, it is of great value for detecting and on-site monitoring aflatoxin B1 . The development of fluorescent aptamer sensors for the detection of aflatoxin B1 is a promising future direction .
Análisis Bioquímico
Biochemical Properties
Aflatoxin B1-13C17, like its parent compound aflatoxin B1, is metabolized in the liver by cytochromes P450 (CYPs). In mammals, CYP1A and CYP3A are responsible for Aflatoxin B1 metabolism, with the formation of the genotoxic carcinogens Aflatoxin B1-8,9-epoxide and AFM1, and the detoxified metabolite AFQ1 .
Cellular Effects
Aflatoxin B1-13C17, similar to aflatoxin B1, has been found to have significant effects on various types of cells and cellular processes. It has been associated with liver and lung cancer, stunted growth, and immune suppression . It induces the formation of DNA adducts in rat liver microsomes . In HepG2 cells, it induces transversion of guanine to thymine at codon 29 of the p53 tumor suppressor gene .
Molecular Mechanism
The molecular mechanism of Aflatoxin B1-13C17 involves its bioactivation in the liver by cytochromes P450 (CYPs). It is transformed into a reactive intermediate, Aflatoxin B1-8,9-epoxide, which can bind to DNA and proteins forming adducts . This process is associated with mutations, particularly in the p53 tumor suppressor gene, and can lead to carcinogenesis .
Temporal Effects in Laboratory Settings
It is known that aflatoxin B1, the parent compound, can induce DNA adducts rapidly in rat liver microsomes . It is also known that aflatoxin B1 can induce hepatocellular carcinoma tumor formation in rats .
Dosage Effects in Animal Models
It is known that aflatoxin B1, the parent compound, can induce hepatocellular carcinoma tumor formation in rats at dosages of 50 and 100 µg/kg .
Metabolic Pathways
Aflatoxin B1-13C17 is involved in the same metabolic pathways as aflatoxin B1. It is metabolized in the liver by cytochromes P450 (CYPs) into various metabolites, including the genotoxic carcinogens Aflatoxin B1-8,9-epoxide and AFM1, and the detoxified metabolite AFQ1 .
Transport and Distribution
It is known that aflatoxin B1, the parent compound, is primarily metabolized in the liver .
Subcellular Localization
It is known that the enzymes involved in the metabolism of aflatoxin B1, the parent compound, are primarily localized to the cytoplasm .
Propiedades
IUPAC Name |
(3S,7R)-11-(113C)methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O6/c1-20-10-6-11-14(8-4-5-21-17(8)22-11)15-13(10)7-2-3-9(18)12(7)16(19)23-15/h4-6,8,17H,2-3H2,1H3/t8-,17+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIQSTLJSLGHID-DENWKYDXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5C=COC5OC4=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]O[13C]1=[13C]2[13C]3=[13C]([13C](=O)[13CH2][13CH2]3)[13C](=O)O[13C]2=[13C]4[13C@@H]5[13CH]=[13CH]O[13C@@H]5O[13C]4=[13CH]1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746807 | |
| Record name | (6aR,9aS)-4-[(~13~C)Methyloxy](~13~C_16_)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217449-45-0 | |
| Record name | (6aR,9aS)-4-[(~13~C)Methyloxy](~13~C_16_)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S,7R)-11-(113C)methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Aflatoxin B1-13C17 used as an internal standard in this research instead of regular Aflatoxin B1?
A1: Aflatoxin B1-13C17, a stable isotope-labeled version of Aflatoxin B1, is utilized as an internal standard in this study due to its nearly identical chemical behavior to the analyte of interest (Aflatoxin B1) during sample preparation and analysis. [] This similarity allows for accurate quantification. The 13C atoms introduce a mass difference detectable by mass spectrometry, allowing researchers to differentiate between the internal standard and the naturally occurring Aflatoxin B1 in the tea samples. This approach helps correct for potential variations during extraction and analysis, ultimately leading to more accurate and reliable results.
Q2: What analytical technique benefits from the use of Aflatoxin B1-13C17 in this research?
A2: The research utilizes liquid chromatography tandem mass spectrometry (LC-MS/MS) for the quantification of Aflatoxin B1 in Pu-erh tea. [] Aflatoxin B1-13C17 serves as the internal standard in this method. The LC-MS/MS system detects and quantifies compounds based on their mass-to-charge ratios. By using Aflatoxin B1-13C17, researchers establish a known concentration of a compound structurally similar to Aflatoxin B1 but with a distinct mass difference due to the 13C labeling. This allows for precise quantification of Aflatoxin B1 in the tea samples by comparing its signal to the known signal of the internal standard, even considering potential signal variations during the analysis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


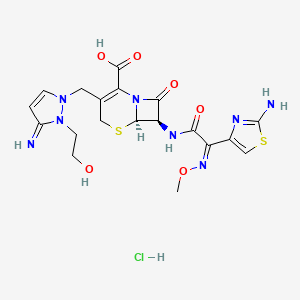
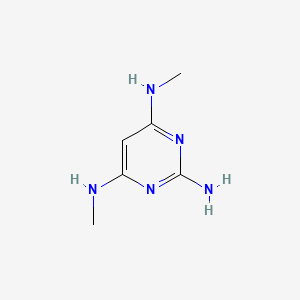
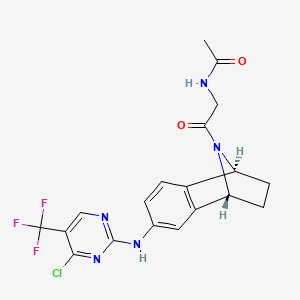
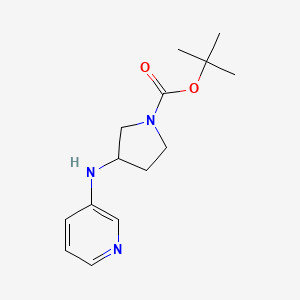
![[(8R,9R,10S,13S,14S,17R)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1513401.png)
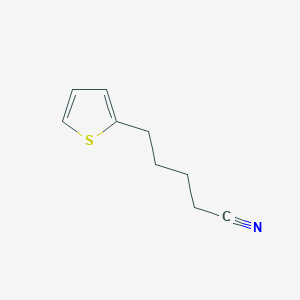
![Pyrazolo[1,5-A]pyridine-5-carbonitrile](/img/structure/B1513421.png)


![N-[3a,7a-Dihydrobenzotriazol-1-yl(phenyl)methyl]aniline;N-[benzotriazol-2-yl(phenyl)methyl]aniline](/img/structure/B1513430.png)
![Trans-4-[2-(1-ferrocenyl)vinyl]-1-methylpyridinium iodide](/img/structure/B1513433.png)
![N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide](/img/structure/B1513436.png)

![Chloro(trimethyl)silane;[dimethyl-(trimethylsilylamino)silyl]methane](/img/structure/B1513440.png)
